molecular formula C22H21ClN6O3 B2882401 N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189695-44-0

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2882401
CAS No.: 1189695-44-0
M. Wt: 452.9
InChI Key: OZQLAANGHLCNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (CAS 1189695-44-0) is a complex organic compound with the molecular formula C22H21ClN6O3 and a molecular weight of 452.9 g/mol . This chemical features a 1,2,4-triazole ring fused to a quinoxaline core, a structural motif known to be pharmacologically significant . Compounds containing the 1,2,4-triazole nucleus are extensively studied in medicinal chemistry and have demonstrated a wide spectrum of potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of both the morpholino and 4-chlorobenzyl groups in this specific molecule may influence its physicochemical properties and interaction with biological targets, making it a valuable intermediate for developing novel therapeutic agents. This product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c23-16-7-5-15(6-8-16)13-24-19(30)14-28-22(31)29-18-4-2-1-3-17(18)25-20(21(29)26-28)27-9-11-32-12-10-27/h1-8H,9-14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQLAANGHLCNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multiple steps, starting with the preparation of the triazoloquinoxaline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl and morpholino groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups, leading to a range of derivatives with potentially different properties.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a quinoxaline derivative with potential in medicinal chemistry due to its diverse biological activities. Quinoxalines are heterocyclic compounds known for interacting with biological targets, giving them anticonvulsant, antimicrobial, and anticancer properties.

Basic Information

  • CAS Number: 1216777-30-8
  • Molecular Formula: C22H21ClN6O3C_{22}H_{21}ClN_6O_3
  • Molecular Weight: 452.9 g/mol

Potential Applications in Scientific Research

This compound has several potential applications in scientific research:

  • Biological Activity Research: It is used to study the biological activities of quinoxaline derivatives, including anticonvulsant, antimicrobial, and anticancer properties.
  • Interaction with Biological Targets: It can be used to investigate the interaction of quinoxalines and triazoles with enzymes or receptors implicated in neurological disorders. Research suggests these compounds exhibit anticonvulsant activity by modulating neurotransmitter systems or inhibiting ion channels involved in neuronal excitability, potentially increasing seizure threshold or reducing seizure frequency in epilepsy models.
  • Chemical Transformations: It can undergo chemical transformations for further derivatization to enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity/Notes
N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide (Target) Not explicitly provided* ~463 (estimated)** - 4-Morpholino
- 1-Oxo
- 4-Chlorobenzyl acetamide
Limited direct data; structural analogy suggests potential kinase inhibition or anticancer activity .
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₁₈H₁₄ClN₅O₂ 367.793 - 1-Methyl
- 4-Oxo
- 4-Chlorophenyl acetamide
No explicit bioactivity reported; methyl group may reduce solubility vs. morpholino .
N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide C₂₃H₁₈ClN₃O₂ 403.900 - Phthalazin core
- 4-Phenyl
- 1-Oxo
- 4-Chlorobenzyl acetamide
Supplier data only; phthalazin core may alter target specificity compared to triazoloquinoxaline .
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide Not explicitly provided N/A - Quinazolinone-thioacetamide hybrid
- 4-Fluorophenyl/4-chlorophenyl groups
Synthesized (61% yield); structural focus on quinazolinone, known for anticancer/anti-inflammatory roles .

Molecular formula estimation for target compound: Likely C₂₄H₂₁ClN₆O₃ (morpholino = C₄H₈NO; triazoloquinoxaline core ≈ C₉H₅N₃O). *Estimated based on analogous structures.

Key Research Findings and Implications

Structural Impact on Solubility and Bioavailability: The morpholino group in the target compound likely improves water solubility compared to the methyl-substituted analogue (367.79 g/mol) . This aligns with morpholine’s role as a polar, non-aromatic heterocycle commonly used to enhance drug-like properties.

Core Heterocycle Differences: The triazoloquinoxaline core (target) vs. phthalazin () or quinazolinone () influences electronic properties and binding affinity. Triazoloquinoxalines are associated with kinase inhibition, while quinazolinones are linked to EGFR/TACE modulation .

Synthetic Accessibility: The target compound’s synthesis complexity is inferred to be higher than ’s quinazolinone-thioacetamide (61% yield) due to the triazoloquinoxaline core and morpholino incorporation .

Pharmacological Potential: While direct data are lacking, structural analogs like quinazolinones () and triazoloquinoxalines () show anticancer activity in MDA-MB-231 cells via MTT assays, suggesting a plausible pathway for the target compound .

Biological Activity

N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, identified by its CAS number 1189695-44-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21ClN6O3 with a molecular weight of 452.9 g/mol. The structure features a triazole-fused quinoxaline core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular Formula C22H21ClN6O3
Molecular Weight 452.9 g/mol
CAS Number 1189695-44-0

Antitumor Activity

Research indicates that compounds derived from the triazoloquinoxaline scaffold exhibit significant antitumor properties. A study evaluating various derivatives found that some compounds showed moderate to strong growth inhibition against different tumor cell lines at concentrations ranging from 10610^{-6} to 10510^{-5} molar. Notably, one compound demonstrated a GI50 value of approximately 4.03 µM against CNS cancer cells (SF-639) and other cell lines such as leukemia CCRF-CEM and melanoma SK-MEL-5 .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary screenings revealed that certain derivatives exhibited mild antimicrobial activity against various bacterial strains. For instance, a related compound with a similar scaffold was evaluated for its efficacy against Staphylococcus aureus, showing promising results .

Anti-inflammatory Properties

In addition to antitumor and antimicrobial activities, this compound has been implicated in anti-inflammatory mechanisms. A derivative was shown to significantly inhibit nitric oxide (NO) release in LPS-induced models, suggesting a potential role in managing inflammatory diseases . The compound's mechanism involves the downregulation of COX-2 and iNOS pathways and modulation of MAPK signaling .

Case Studies

Study 1: Antitumor Efficacy

In a comprehensive evaluation of the antitumor efficacy of triazoloquinoxaline derivatives, researchers synthesized several compounds and assessed their activity against A375 melanoma cells. One derivative reduced cell viability to as low as 6% at a concentration of 10 µM . This study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds.

Study 2: Antimicrobial Screening

A related study focused on the antimicrobial properties of triazoloquinoxaline derivatives against S. aureus and other bacterial strains. The findings indicated that while some compounds showed significant activity, others had limited effects, emphasizing the need for further modifications to enhance potency .

Q & A

Q. What are the critical synthetic challenges in preparing N-(4-chlorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?

The synthesis involves multi-step reactions, including cyclization of the triazoloquinoxaline core and subsequent functionalization. Key challenges include:

  • Cyclization efficiency : Acidic/basic conditions must be carefully controlled to avoid side reactions during triazoloquinoxaline formation .
  • Regioselectivity : Ensuring correct substitution patterns on the quinoxaline and triazole rings requires precise stoichiometry and temperature control .
  • Purification : High-performance liquid chromatography (HPLC) is essential to isolate the target compound from structurally similar byproducts .

Q. What biological screening strategies are recommended for initial evaluation of this compound?

Prioritize assays aligned with the structural motifs of triazoloquinoxalines:

  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC50 calculations to quantify potency .
  • Kinase inhibition : Test against kinases like EGFR or Aurora B, as morpholino and triazole groups often interact with ATP-binding pockets .
  • Microbial assays : Evaluate antifungal/antibacterial activity using disk diffusion or microdilution methods .

Q. Which analytical techniques are most reliable for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., chlorobenzyl, morpholino groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z for C21H21ClN6O3) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazoloquinoxaline core formation?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene to balance reaction rate and yield .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Q. How do structural modifications (e.g., chlorobenzyl vs. fluorophenyl substituents) influence target selectivity?

  • Electron-withdrawing groups : Chlorine enhances binding to hydrophobic kinase pockets, while fluorine improves metabolic stability .
  • Comparative assays : Test derivatives against panels of 50+ kinases to map selectivity profiles (e.g., Table 1) . Table 1 : Kinase Inhibition Profiles of Derivatives
SubstituentEGFR IC50 (nM)Aurora B IC50 (nM)
4-Chlorobenzyl12.345.7
4-Fluorophenyl18.932.1

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 72-hour incubation) .
  • Dose-response validation : Repeat experiments with 10-point dilution series to minimize false positives/negatives .
  • Off-target profiling : Employ proteome-wide affinity chromatography to identify non-kinase targets (e.g., tubulin) .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate binding modes with kinases using AutoDock Vina; prioritize compounds with ΔG < -9 kcal/mol .
  • QSAR modeling : Train models on datasets of 100+ triazoloquinoxaline derivatives to correlate substituents with IC50 values .
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. What methodologies assess compound stability under long-term storage conditions?

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, then quantify degradation via HPLC .
  • Lyophilization : Test stability in lyophilized vs. solution forms; morpholino groups may enhance aqueous solubility but reduce shelf life .

Key Notes for Experimental Design

  • Contradictory data : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis while maintaining >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.